![molecular formula C16H18N2O3 B1239318 3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid](/img/structure/B1239318.png)
3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-indol-3-yl)-2-(4-oxopent-2-en-2-ylamino)propanoic acid is an alpha-amino acid.
Aplicaciones Científicas De Investigación
Biomarkers for Non-Infection Diseases
Indolic structure metabolites, derived from the microbial biotransformation of tryptophan, play significant roles as potential biomarkers for various non-infectious diseases. Studies have shown that the concentration changes in indolic compounds are associated with several cardiovascular, brain, and gastrointestinal diseases. The formation of these metabolites, such as indole-3-acetic acid and indole-3-propionic acid, is closely linked to gut bacteria, highlighting the importance of microbial metabolites in disease diagnostics and management (Beloborodova, Chernevskaya, & Getsina, 2020).
Hepatic Protection
Indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, have demonstrated pleiotropic protective effects on chronic liver injuries in various studies. These effects include anti-fibrosis, anti-tumor, anti-oxidant, immunomodulatory, and detoxification actions, showcasing the therapeutic potential of indoles in hepatic protection (Wang et al., 2016).
Indole Synthesis and Drug Development
The synthesis of indoles, including methods that may involve compounds structurally related to 3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid, has been a subject of extensive research due to their wide range of biological activities. These synthetic methodologies enable the development of indole-based drugs with potential applications in treating various diseases, highlighting the importance of indole synthesis in medicinal chemistry (Taber & Tirunahari, 2011).
Propiedades
Fórmula molecular |
C16H18N2O3 |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C16H18N2O3/c1-10(7-11(2)19)18-15(16(20)21)8-12-9-17-14-6-4-3-5-13(12)14/h3-7,9,15,17-18H,8H2,1-2H3,(H,20,21)/b10-7+ |
Clave InChI |
HEBNEQXWFBLWSC-JXMROGBWSA-N |
SMILES isomérico |
C/C(=C\C(=O)C)/NC(CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES |
CC(=CC(=O)C)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canónico |
CC(=CC(=O)C)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1R)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1239236.png)
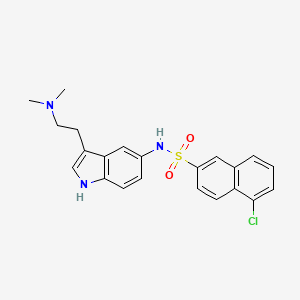
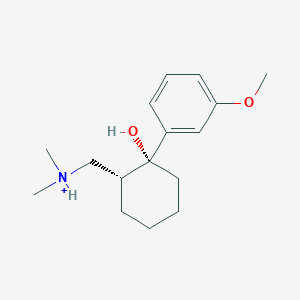
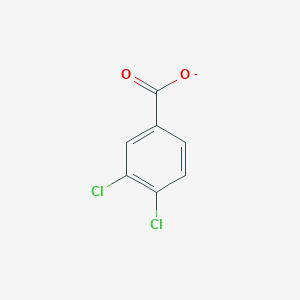
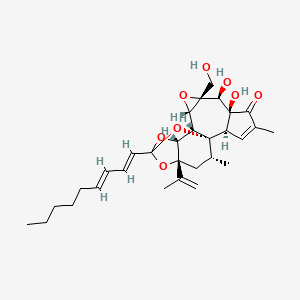

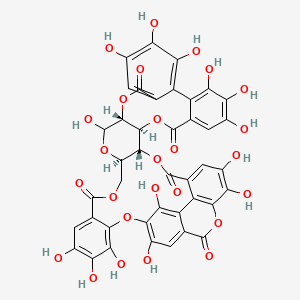
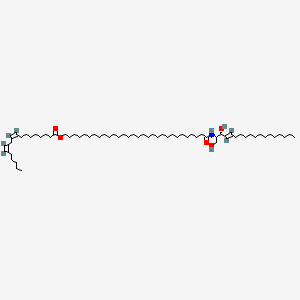


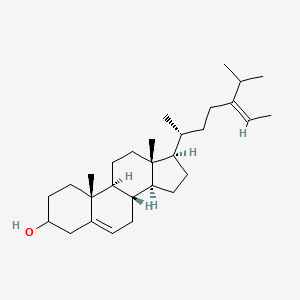

![4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1239257.png)
![(6aS)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1239258.png)